molecular formula C10H6FN3O4 B2767837 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1006952-26-6

1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2767837
CAS No.: 1006952-26-6
M. Wt: 251.173
InChI Key: BFORZHNHXBZZMG-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-fluorophenyl derivatives followed by cyclization with hydrazine derivatives to form the pyrazole ring. The carboxylic acid group is then introduced through carboxylation reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro and fluorine groups can influence the binding affinity and specificity of the compound to its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid include:

    1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Differing by the presence of a pyrrolidine ring instead of a pyrazole ring.

    2-(4-Fluoro-2-nitrophenyl)acetic acid: Featuring an acetic acid group instead of a pyrazole ring.

    1-(2-Fluoro-4-nitrophenyl)pyrrolidine: Similar structure but with different positioning of the fluorine and nitro groups. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O4/c11-7-1-2-8(9(3-7)14(17)18)13-5-6(4-12-13)10(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFORZHNHXBZZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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